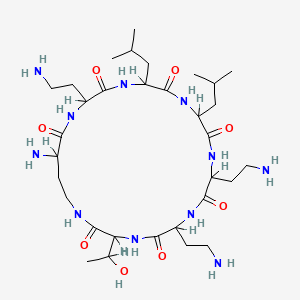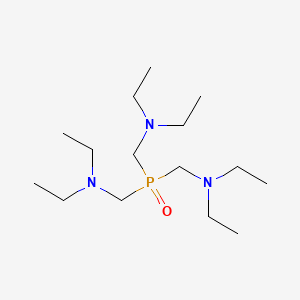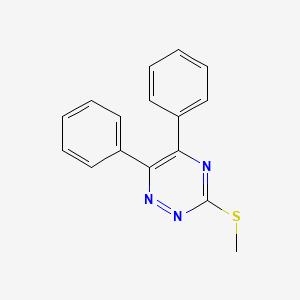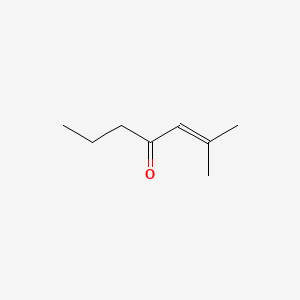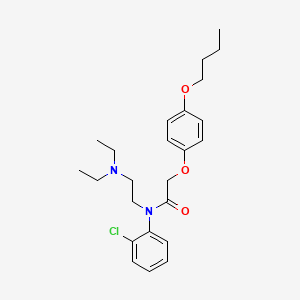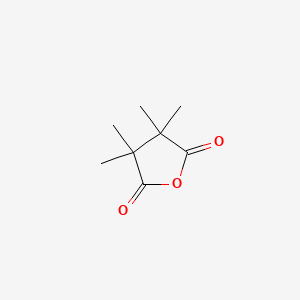
四甲基琥珀酸酐
描述
Tetramethylsuccinic anhydride (TMSA) is a cyclic dianhydride with the molecular formula C8H12O3 . It is also known as 3,3,4,4-tetramethyloxolane-2,5-dione . The compound has an average mass of 156.179 Da and a monoisotopic mass of 156.078644 Da .
Synthesis Analysis
TMSA is widely used in different fields, especially in monomer synthesis and polymers applications . It can be obtained from 3,3,4,4-tetramethylpyrrolidine-2,5-dione . Other synthesis routes include treatment of 2,2’-Azobis (2-methylpropionitrile) with sulfuric acid .Molecular Structure Analysis
The molecular structure of TMSA consists of a cyclic anhydride group with four methyl groups attached . The presence of these methyl groups makes TMSA a derivative of tetrahydrofuran-2,5-dione .Chemical Reactions Analysis
TMSA, like other anhydrides, can undergo various chemical reactions. These include nucleophilic attack on the carbonyl group, followed by the removal of the leaving group .Physical And Chemical Properties Analysis
TMSA is a white crystalline solid . It has a molecular weight of 156.18 g/mol. More detailed physical and chemical properties could not be found in the search results.科学研究应用
Comprehensive Analysis of Tetramethylsuccinic Anhydride Applications
Tetramethylsuccinic anhydride (TMSA) is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own dedicated section.
Surface Modification of Cellulose Nanocrystals: TMSA can be used to modify the surface of cellulose nanocrystals (CNCs). This modification is crucial for developing new functionalities and tailoring nanomaterial properties for specific applications. For instance, the heterogeneous esterification of CNCs with TMSA can optimize surface and thermal properties, which is vital for the stable processing and improvement of material properties in the area of polymeric nanocomposites .
Preparation of Starch-Based Emulsions: In the field of food science, TMSA is employed to create starch-based emulsions containing natural essential oils. These emulsions can be used as natural antioxidants or antimicrobial agents, offering potential applications in human health protection. The emulsions show high antioxidant activity and significant antimicrobial effects on various bacteria and yeasts .
Synthesis of Bioactive Compounds: TMSA serves as a key intermediate in the synthesis of bioactive compounds. Its reactivity allows for the production of derivatives that possess biological activities such as anti-inflammatory, antibacterial, and antitumor properties. These derivatives can be used in pharmaceuticals, perfumes, and other cosmetic products .
Polymer Chemistry: In polymer chemistry, TMSA is utilized for the synthesis of polymers with specific characteristics. It can be incorporated into polymer chains to alter their physical and chemical properties, such as increasing flexibility or enhancing thermal stability. This has implications for the development of new materials with tailored functionalities for industrial applications .
Medicinal Chemistry: TMSA derivatives are explored for their chemical properties and medicinal applications. They can be used in peptide synthesis due to their unique stability in acidic conditions. Additionally, the functionalization of antibodies with TMSA derivatives is a promising area of research, potentially leading to advancements in targeted drug delivery systems .
作用机制
Target of Action
Tetramethylsuccinic anhydride (TMSA) is a chemical compound that primarily targets carboxylic acid derivatives . These derivatives are functional groups whose chemistry is closely related, and they play a crucial role in various biochemical reactions .
Mode of Action
TMSA interacts with its targets through a two-step mechanism. The first step involves a nucleophilic attack on the carbonyl group . The second step involves the removal of the leaving group . This interaction results in significant changes in the structure and function of the target molecules .
Biochemical Pathways
The action of TMSA affects several biochemical pathways. One of the key pathways is the acetyl CoA pathway, which requires approximately 10 enzymes and numerous organic cofactors . TMSA’s interaction with this pathway can lead to the synthesis of pyruvate or acetate .
Pharmacokinetics
It’s known that tmsa is a white crystalline solid with a pungent odor . It has a molar mass of 156.181 g/mol , and it’s soluble in petroleum ether .
Result of Action
The result of TMSA’s action at the molecular and cellular level is complex and depends on the specific context. For instance, TMSA has been used to protect the exocyclic amine of 6-aminopurine derivatives by forming the corresponding tetramethysuccinimide . This modification can sterically block certain nitrogen atoms, influencing the outcome of glycosylations .
Action Environment
The action, efficacy, and stability of TMSA can be influenced by various environmental factors. For example, the acidic tumor microenvironment has been shown to influence the action of certain anhydrides . .
属性
IUPAC Name |
3,3,4,4-tetramethyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(2)5(9)11-6(10)8(7,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZIXHLDWJBHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=O)C1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188554 | |
| Record name | Dihydro-3,3,4,4-tetramethyl-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylsuccinic anhydride | |
CAS RN |
35046-68-5 | |
| Record name | Tetramethylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035046685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92363 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydro-3,3,4,4-tetramethyl-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylsuccinic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3SNF582YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





